molecular formula C12H20N2O3 B6719658 Ethyl 2-(3-cyclopropyl-4-oxoimidazolidin-1-yl)butanoate

Ethyl 2-(3-cyclopropyl-4-oxoimidazolidin-1-yl)butanoate

Cat. No.: B6719658
M. Wt: 240.30 g/mol
InChI Key: GEXKDOUBIHSUAH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyclopropyl-4-oxoimidazolidin-1-yl)butanoate is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a cyclopropyl group, an oxo group, and an imidazolidinone ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyclopropyl-4-oxoimidazolidin-1-yl)butanoate typically involves the following steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the reaction of an alkene with a carbene precursor.

    Esterification: The final step involves the esterification of the resulting compound with ethanol to form this compound. This reaction is typically carried out under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyclopropyl-4-oxoimidazolidin-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted imidazolidinone derivatives.

Scientific Research Applications

Ethyl 2-(3-cyclopropyl-4-oxoimidazolidin-1-yl)butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyclopropyl-4-oxoimidazolidin-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-(3-cyclopropyl-4-oxoimidazolidin-1-yl)butanoate can be compared with other imidazolidinone derivatives:

    Ethyl 2-(3-phenyl-4-oxoimidazolidin-1-yl)butanoate: Similar structure but with a phenyl group instead of a cyclopropyl group.

    Ethyl 2-(3-methyl-4-oxoimidazolidin-1-yl)butanoate: Similar structure but with a methyl group instead of a cyclopropyl group.

The uniqueness of this compound lies in the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other derivatives.

Properties

IUPAC Name

ethyl 2-(3-cyclopropyl-4-oxoimidazolidin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-3-10(12(16)17-4-2)13-7-11(15)14(8-13)9-5-6-9/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXKDOUBIHSUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1CC(=O)N(C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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